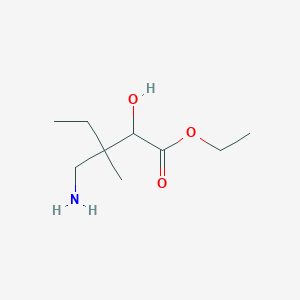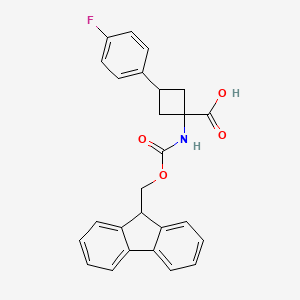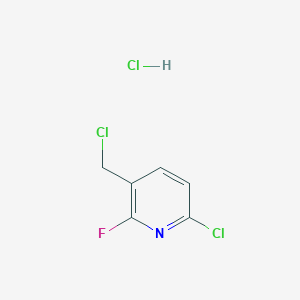
6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride is a heterocyclic organic compound that contains chlorine, fluorine, and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluoropyridine.
Chloromethylation: The 2-fluoropyridine undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Chlorination: The resulting 3-(chloromethyl)-2-fluoropyridine is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It is employed in the production of agrochemicals and specialty chemicals.
Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-3-methyluracil: Another chlorinated pyridine derivative with applications in medicinal chemistry.
3-Chloro-2-fluoropyridine: A closely related compound with similar reactivity but lacking the chloromethyl group.
6-Chloro-2-fluoropyridine: Similar structure but without the chloromethyl group.
Uniqueness
6-Chloro-3-(chloromethyl)-2-fluoropyridine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic properties and reactivity. The chloromethyl group further enhances its versatility in chemical synthesis, making it a valuable intermediate in the production of complex molecules.
Propriétés
Formule moléculaire |
C6H5Cl3FN |
|---|---|
Poids moléculaire |
216.5 g/mol |
Nom IUPAC |
6-chloro-3-(chloromethyl)-2-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2FN.ClH/c7-3-4-1-2-5(8)10-6(4)9;/h1-2H,3H2;1H |
Clé InChI |
YXPWKWPBWRURFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1CCl)F)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



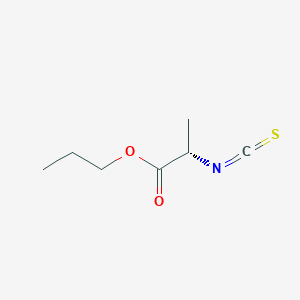
![(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13648689.png)
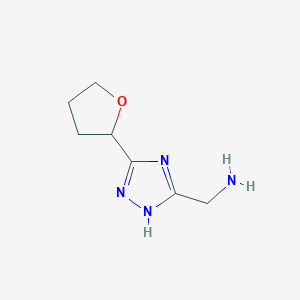
![2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid](/img/structure/B13648707.png)
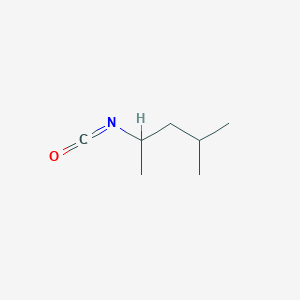
![1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13648716.png)

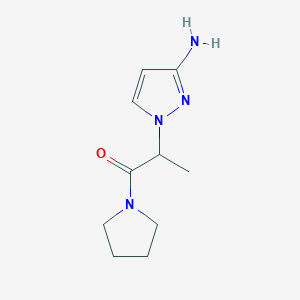
![3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13648728.png)
